6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one
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Overview
Description
6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom and a morpholine ring in the structure suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromoquinazolin-4(3H)-one and 3-(morpholin-4-yl)propylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions.
Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as triethylamine or potassium carbonate are used to facilitate the reaction.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The morpholine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory treatments.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring may enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Contains a fluorine atom instead of bromine.
6-Methyl-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Has a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one may confer unique properties, such as increased lipophilicity and enhanced biological activity compared to its analogs. The morpholine ring also contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
6-bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c16-12-2-3-14-13(10-12)15(20)19(11-17-14)5-1-4-18-6-8-21-9-7-18/h2-3,10-11H,1,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLONDBAEPIYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=NC3=C(C2=O)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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